molecular formula C102H180O6 B14248357 2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene CAS No. 288569-81-3

2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene

Cat. No.: B14248357
CAS No.: 288569-81-3
M. Wt: 1502.5 g/mol
InChI Key: ZSHXMGYCMOTLLW-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene is a polysubstituted triphenylene derivative known for its unique mesomorphic properties. This compound belongs to the hexaalkoxytriphenylene family, which is characterized by its ability to form liquid crystalline phases. The presence of long alkoxy chains enhances its solubility in organic solvents and contributes to its self-organizing behavior, making it a valuable material in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene typically involves the alkylation of hexahydroxytriphenylene with tetradecyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene is primarily based on its ability to self-organize into columnar liquid crystalline phases. This self-organization is driven by π-π stacking interactions between the triphenylene cores and van der Waals interactions between the alkoxy chains. These interactions facilitate the formation of highly ordered structures, which are crucial for its applications in electronic and optoelectronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,6,7,10,11-Hexakis(tetradecyloxy)triphenylene stands out due to its longer alkoxy chains, which enhance its solubility and self-organizing properties compared to its shorter-chain analogs. This makes it particularly suitable for applications requiring high solubility and stable mesophases, such as in the development of advanced liquid crystalline materials and organic semiconductors .

Properties

CAS No.

288569-81-3

Molecular Formula

C102H180O6

Molecular Weight

1502.5 g/mol

IUPAC Name

2,3,6,7,10,11-hexa(tetradecoxy)triphenylene

InChI

InChI=1S/C102H180O6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-103-97-85-91-92(86-98(97)104-80-74-68-62-56-50-44-38-32-26-20-14-8-2)94-88-100(106-82-76-70-64-58-52-46-40-34-28-22-16-10-4)102(108-84-78-72-66-60-54-48-42-36-30-24-18-12-6)90-96(94)95-89-101(107-83-77-71-65-59-53-47-41-35-29-23-17-11-5)99(87-93(91)95)105-81-75-69-63-57-51-45-39-33-27-21-15-9-3/h85-90H,7-84H2,1-6H3

InChI Key

ZSHXMGYCMOTLLW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC)OCCCCCCCCCCCCCC

Origin of Product

United States

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